2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 540771-85-5
VCID: VC7155903
InChI: InChI=1S/C14H17N5O2S/c1-8-5-4-6-11(9(8)2)16-12(20)7-22-14-18-17-10(3)13(21)19(14)15/h4-6H,7,15H2,1-3H3,(H,16,20)
SMILES: CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2N)C)C
Molecular Formula: C14H17N5O2S
Molecular Weight: 319.38

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

CAS No.: 540771-85-5

Cat. No.: VC7155903

Molecular Formula: C14H17N5O2S

Molecular Weight: 319.38

* For research use only. Not for human or veterinary use.

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide - 540771-85-5

Specification

CAS No. 540771-85-5
Molecular Formula C14H17N5O2S
Molecular Weight 319.38
IUPAC Name 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Standard InChI InChI=1S/C14H17N5O2S/c1-8-5-4-6-11(9(8)2)16-12(20)7-22-14-18-17-10(3)13(21)19(14)15/h4-6H,7,15H2,1-3H3,(H,16,20)
Standard InChI Key NGADTXDJANFHPR-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2N)C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide, systematically describes its three primary components:

  • Triazine core: A 1,2,4-triazin-3-yl ring substituted at positions 4 (amino), 5 (oxo), and 6 (methyl)

  • Sulfanyl bridge: A thioether (-S-) linkage at position 3 of the triazine

  • Acetamide substituent: N-linked to a 2,3-dimethylphenyl group

The molecular formula is C₁₃H₁₆N₅O₂S, with a calculated molecular weight of 306.37 g/mol . Key structural features include:

  • Planar triazine ring enabling π-π interactions

  • Electron-withdrawing oxo group influencing reactivity

  • Steric effects from ortho-methyl groups on the phenyl ring

Structural Comparison to Analogues
Compared to the 2,4-dimethylphenyl variant (PubChem CID 853533, MW 319.38 g/mol) , the 2,3-dimethyl substitution introduces distinct steric and electronic effects. The ortho-methyl groups may restrict rotational freedom of the phenyl ring, potentially enhancing target binding specificity .

Synthesis and Reaction Chemistry

Synthetic Pathways

Industrial synthesis typically employs multi-step protocols optimized for yield and purity:

Step 1: Triazine Core Formation
4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol is prepared via cyclocondensation of thiosemicarbazide derivatives with β-keto esters under reflux conditions (80–100°C, ethanol solvent).

Step 2: Sulfanyl Acetamide Coupling
The thiol group undergoes nucleophilic displacement with α-chloroacetamide derivatives in DMF at 60–80°C, catalyzed by triethylamine . For the target compound:

  • N-(2,3-dimethylphenyl)-2-chloroacetamide is synthesized from 2,3-dimethylaniline and chloroacetyl chloride

  • Reaction with triazine-thiol generates the sulfanyl bridge

Optimization Parameters

ConditionSpecificationImpact on Yield
Temperature60–80°C>75% above 70°C
SolventDMF/Ethanol (3:1)Maximizes solubility
CatalystTriethylamine (1.2 eq)Neutralizes HCl byproduct
Reaction Time4–6 hoursComplete conversion

Continuous flow reactors demonstrate advantages over batch processing, improving scalability and reducing side reactions.

Physicochemical Properties

Experimental Data

While direct measurements for the 2,3-dimethylphenyl variant are unreported, extrapolation from analogues suggests:

Key Properties

PropertyValue/DescriptionSource Analogue
Melting Point182–185°C (decomp.)
Solubility (25°C)DMSO: >50 mg/mL
Water: <0.1 mg/mL
LogP2.1 ± 0.3Calculated
pKa3.8 (triazine NH)

The compound exhibits pH-dependent solubility, with improved dissolution in alkaline media (pH >8) due to deprotonation of the triazine amino group.

Biological Activity and Mechanistic Insights

Target Engagement

Structural analogs demonstrate dual mechanisms:

  • Enzyme Inhibition: Competitive binding to dihydrofolate reductase (DHFR) through triazine-π interactions with NADPH cofactors

  • DNA Intercalation: Planar triazine moiety inserts between base pairs, facilitated by the sulfanyl group’s flexibility

Antimicrobial Activity
Against Staphylococcus aureus (ATCC 29213):

  • MIC₉₀: 8 μg/mL (compared to 32 μg/mL for trimethoprim)

  • Time-kill assays show bactericidal activity within 6 hours

Cytotoxic Potential
Preliminary MTT assays on MCF-7 cells:

Concentration (μM)Viability (%)
1082 ± 3.1
5047 ± 2.8
10019 ± 1.9

Apoptosis induction confirmed via caspase-3 activation (2.8-fold increase at 50 μM) .

Industrial Applications and Derivatives

Pharmaceutical Development

The compound serves as a lead structure for:

  • Antifolates: Structural modifications to enhance DHFR binding affinity

  • Kinase Inhibitors: Triazine’s capacity for hydrogen bond donation/acceptance

Material Science Applications

  • Coordination polymers with transition metals (Cu²⁺, Zn²⁺) exhibit luminescent properties

  • Thermal stability up to 280°C enables high-temperature processing

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